molecular formula C11H14N2O2 B8152099 (3-Amino-2-methoxyphenyl)(azetidin-1-yl)methanone

(3-Amino-2-methoxyphenyl)(azetidin-1-yl)methanone

Cat. No.: B8152099
M. Wt: 206.24 g/mol
InChI Key: SBJTXMMJVGHKMQ-UHFFFAOYSA-N
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Description

(3-Amino-2-methoxyphenyl)(azetidin-1-yl)methanone is a synthetic organic compound characterized by the presence of an azetidine ring and a methanone group attached to a 3-amino-2-methoxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Amino-2-methoxyphenyl)(azetidin-1-yl)methanone typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as β-amino alcohols or β-amino acids.

    Attachment of the Methanone Group: The methanone group is introduced through acylation reactions, often using reagents like acyl chlorides or anhydrides.

    Substitution on the Phenyl Ring: The 3-amino-2-methoxyphenyl moiety is synthesized through nitration, reduction, and methoxylation reactions on a suitable phenyl precursor.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

(3-Amino-2-methoxyphenyl)(azetidin-1-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly on the phenyl ring, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron or aluminum chloride.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

(3-Amino-2-methoxyphenyl)(azetidin-1-yl)methanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (3-Amino-2-methoxyphenyl)(azetidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in cell proliferation, leading to anticancer effects, or it may interact with microbial enzymes, resulting in antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

    (3-Amino-2-methoxyphenyl)(pyrrolidin-1-yl)methanone: Similar structure but with a pyrrolidine ring instead of an azetidine ring.

    (3-Amino-2-methoxyphenyl)(piperidin-1-yl)methanone: Contains a piperidine ring instead of an azetidine ring.

    (3-Amino-2-methoxyphenyl)(morpholin-1-yl)methanone: Features a morpholine ring instead of an azetidine ring.

Uniqueness

(3-Amino-2-methoxyphenyl)(azetidin-1-yl)methanone is unique due to the presence of the azetidine ring, which imparts distinct chemical and biological properties compared to its analogs. The azetidine ring’s strained structure can lead to different reactivity and interaction with biological targets, making this compound a valuable subject of study in medicinal chemistry.

Properties

IUPAC Name

(3-amino-2-methoxyphenyl)-(azetidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c1-15-10-8(4-2-5-9(10)12)11(14)13-6-3-7-13/h2,4-5H,3,6-7,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBJTXMMJVGHKMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=C1N)C(=O)N2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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